molecular formula C9H5BrF3NS B039906 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole CAS No. 123895-42-1

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B039906
CAS No.: 123895-42-1
M. Wt: 296.11 g/mol
InChI Key: KUAVZYOLZWNIMY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the trifluoromethyl group and the bromomethyl group in this compound makes it particularly interesting for various chemical applications, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

    Bromomethylation: The bromomethyl group can be introduced by reacting the benzothiazole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, nitriles, or amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzothiazole ring or the trifluoromethyl group.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole
  • 2-(Methyl)-5-(trifluoromethyl)-1,3-benzothiazole
  • 2-(Bromomethyl)-5-(difluoromethyl)-1,3-benzothiazole

Uniqueness

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a versatile and valuable compound for various chemical applications.

Properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAVZYOLZWNIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560587
Record name 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123895-42-1
Record name 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
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